N-Methyl-L-methionine N-Methyl-L-methionine N-methyl-L-methionine is a methyl-L-methionine having the methyl group attached to the alpha-amino function. It is a methyl-L-methionine and a N-methyl-L-alpha-amino acid. It is a tautomer of a N-methyl-L-methionine zwitterion.
Brand Name: Vulcanchem
CAS No.: 42537-72-4
VCID: VC3729919
InChI: InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
SMILES: CNC(CCSC)C(=O)O
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

N-Methyl-L-methionine

CAS No.: 42537-72-4

Cat. No.: VC3729919

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-L-methionine - 42537-72-4

Specification

CAS No. 42537-72-4
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
Standard InChI Key YAXAFCHJCYILRU-YFKPBYRVSA-N
Isomeric SMILES CN[C@@H](CCSC)C(=O)O
SMILES CNC(CCSC)C(=O)O
Canonical SMILES CNC(CCSC)C(=O)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

N-Methyl-L-methionine is a methylated derivative of the essential amino acid L-methionine. It is classified as a methyl-L-methionine and a N-methyl-L-alpha-amino acid, existing as a tautomer of N-methyl-L-methionine zwitterion . The compound has several synonyms in scientific literature, including:

  • H-N-Me-Met-OH

  • L-Methionine, N-methyl-

  • N-Me-Met-OH

  • CAS Number: 42537-72-4

Physicochemical Properties

The compound possesses specific physicochemical characteristics that define its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-Methyl-L-methionine

PropertyValueMethod
Molecular FormulaC₆H₁₃NO₂SComputed by PubChem 2.2
Molecular Weight163.24 g/molComputed by PubChem 2.2
IUPAC CondensedMe-Met-OHPubChem Database
SequenceMPubChem Database
HELM NotationPEPTIDE1{[meM]}$$$$PubChem Database
Optical RotationApproximately -27° (based on protected derivative)Extrapolated from Fmoc derivative

The methylation of the alpha-amino group significantly alters the chemical reactivity of the molecule compared to unmodified L-methionine, particularly in terms of nucleophilicity and ability to form peptide bonds.

Structural Analysis

Molecular Structure

N-Methyl-L-methionine maintains the core structure of L-methionine but features a critical modification at the alpha-amino group. The methyl substitution on the nitrogen creates a tertiary amine structure, which has profound implications for its stereochemistry and reactivity. The compound retains the S-configuration at the alpha carbon, preserving the L-stereochemistry essential for biological recognition .

Conformational Properties

Synthesis Methods

Direct Methylation Approaches

While the search results don't provide explicit protocols for the direct synthesis of N-Methyl-L-methionine, the preparation likely follows established methodologies for N-methylation of amino acids. These typically involve:

  • Protection of the carboxyl group

  • Selective methylation of the amino group

  • Deprotection to yield the final product

Polymer Applications

N-Methyl-L-methionine has been incorporated into polymeric structures as evidenced by analytical data from gel permeation chromatography (GPC). Multiple polymer variants (designated NMMet-P1 through NMMet-P4) have been synthesized with varying molecular weights and polydispersity indices, as shown in Table 2 .

Table 2: Molecular Weight Properties of Poly(N-methyl-L-methionine) Variants

Sample IDNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI)
NMMet-P197119652.02
NMMet-P2222324011.49
NMMet-P3235733061.40
NMMet-P471314252.11

These polymeric materials demonstrate the versatility of N-Methyl-L-methionine in macromolecular chemistry and suggest potential applications in biomaterials science .

Protected Derivatives

For applications in peptide synthesis, protected forms such as Fmoc-N-methyl-L-methionine are commonly employed. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for controlled incorporation of N-Methyl-L-methionine into peptide sequences during solid-phase peptide synthesis .

Biological Significance

Comparison with Related Compounds

N-Methyl-L-methionine should be distinguished from structurally related compounds such as N-Acetylmethionine, which has been used as a peritoneal dialysis treatment in patients with renal failure and as nutritional therapy . Another distinct derivative is Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-, which has different applications and properties .

Research Applications

Peptide Chemistry

N-Methyl-L-methionine, particularly in its protected forms, serves as a crucial building block in advanced peptide synthesis. The incorporation of N-methylated amino acids into peptides confers several advantageous properties:

  • Increased metabolic stability against proteolytic degradation

  • Modified conformational preferences that can enhance binding selectivity

  • Altered hydrogen bonding patterns affecting secondary structure

  • Improved membrane permeability of resulting peptides

Pharmaceutical Research

The compound plays a significant role in drug development, particularly in the design of peptide therapeutics. The N-methylation strategy is employed to:

  • Enhance the oral bioavailability of peptide drugs

  • Improve pharmacokinetic properties

  • Modify the receptor binding profile

  • Create peptide mimetics with improved drug-like properties

Bioconjugation Chemistry

The unique chemical properties of N-Methyl-L-methionine facilitate its use in bioconjugation processes. The methylated amino function provides distinctive reactivity that can be leveraged for selective attachment of peptides to other biomolecules, enabling the development of targeted drug delivery systems .

Protein Engineering

Researchers utilize N-Methyl-L-methionine to enhance the stability and functionality of proteins, which is crucial in biotechnology and enzyme design. The incorporation of N-methylated residues can modify protein folding pathways and stabilize specific conformations .

Analytical Standards

In analytical chemistry, N-Methyl-L-methionine serves as a standard for quantifying and characterizing peptides in various biological samples. Its distinctive mass spectrometric profile makes it valuable for validating analytical methods .

Analytical Methodologies

Spectroscopic Characterization

While specific spectroscopic data for N-Methyl-L-methionine is limited in the search results, characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group analysis

Chromatographic Analysis

For polymer derivatives of N-Methyl-L-methionine, gel permeation chromatography (GPC) has been employed using hexafluoroisopropanol (HFIP) as the solvent, with poly(methyl methacrylate) (PMMA) standards for calibration . This approach allows for the determination of molecular weight distributions and polydispersity indices as shown in the data for polymer variants.

Future Research Directions

Materials Science Applications

The successful polymerization of N-Methyl-L-methionine indicates potential applications in biomaterials science. Further investigation into the physical, mechanical, and biocompatibility properties of these polymers could lead to innovative materials for medical applications.

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